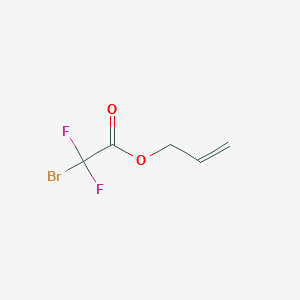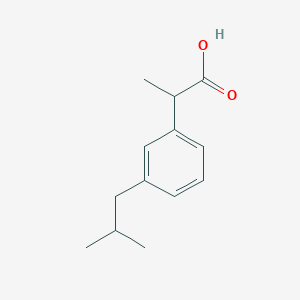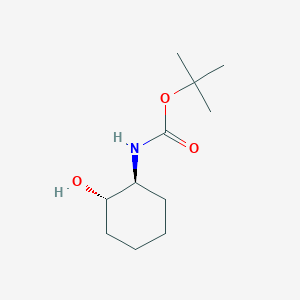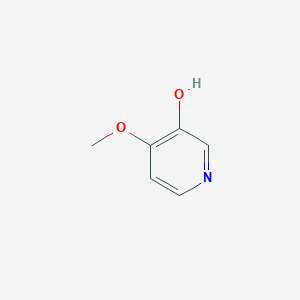
7-O-Methyleriodictyol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
7-O-Methyleriodictyol, also known as Sterubin, primarily targets pro-inflammatory cytokines . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. Pro-inflammatory cytokines are responsible for promoting systemic inflammation.
Mode of Action
Sterubin interacts with its targets by inhibiting the action of pro-inflammatory cytokines . This inhibition can help reduce inflammation, which is a key factor in a variety of diseases and conditions.
Biochemical Pathways
It is known that the compound hasanti-inflammatory, anti-oxidant, and anti-tumor properties . These properties suggest that Sterubin may affect multiple biochemical pathways related to inflammation, oxidative stress, and tumor growth.
Pharmacokinetics
It is known that sterubin is a yellow crystalline solid that can dissolve in some organic solvents, such as ethanol and dimethyl sulfoxide . This suggests that Sterubin may have good bioavailability.
Result of Action
The molecular and cellular effects of Sterubin’s action are largely based on its anti-inflammatory, anti-oxidant, and anti-tumor properties . By inhibiting pro-inflammatory cytokines, Sterubin can help reduce inflammation at the cellular level . Its anti-oxidant properties suggest that it may protect cells from damage caused by free radicals. Furthermore, its anti-tumor properties indicate that it may inhibit the growth of certain types of cancer cells .
Action Environment
The action, efficacy, and stability of Sterubin can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action and efficacy may be influenced by the lipid content of the environment . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.
Biochemische Analyse
Cellular Effects
7-O-Methyleriodictyol has been found to inhibit pro-inflammatory cytokines This suggests that it can reduce inflammation at the cellular level
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
The product is stable for two years when stored at the recommended temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-O-Methyleriodictyol can be synthesized through the resolution of synthetic racemic sterubin into its two enantiomers, ®-sterubin and (S)-sterubin. This resolution is achieved using high-performance liquid chromatography (HPLC) on a chiral chromatographic phase . The stereochemical assignment is performed online by HPLC-electronic circular dichroism (ECD) coupling .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of sterubin. Most of the research focuses on its extraction from natural sources and its synthetic preparation in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-O-Methyleriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize sterubin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce sterubin.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydroflavanones.
Vergleich Mit ähnlichen Verbindungen
7-O-Methyleriodictyol is unique among flavanones due to its combination of neuroprotective, anti-inflammatory, and bitter-masking properties. Similar compounds include:
Homoeriodictyol: Another flavanone from Yerba Santa with bitter-masking properties.
Eriodictyol: A related flavanone with antioxidant and anti-inflammatory effects.
Fisetin: A flavonoid with neuroprotective properties, similar to sterubin.
This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple pathways involved in neurodegeneration and inflammation.
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJORLEPQBKDA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199819 | |
| Record name | 7-O-Methyleriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51857-11-5 | |
| Record name | Sternbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-O-Methyleriodictyol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-Methyleriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STERUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


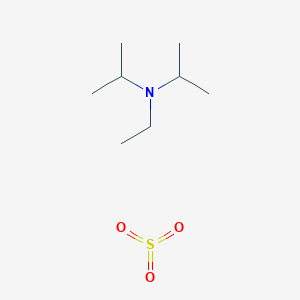
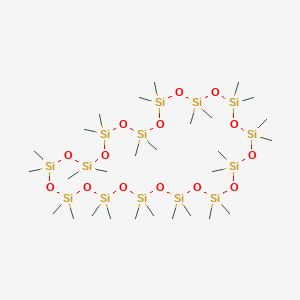
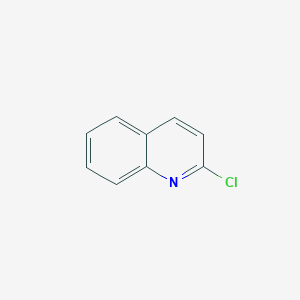
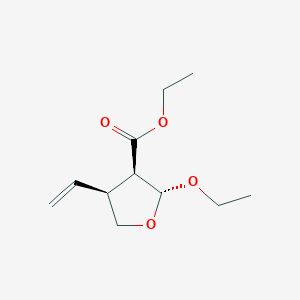
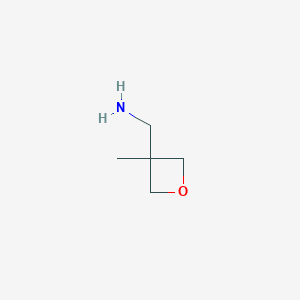
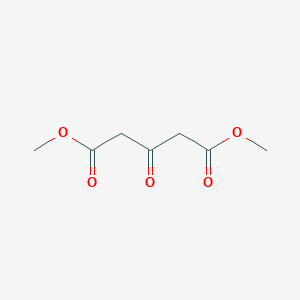
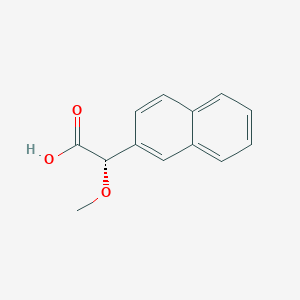
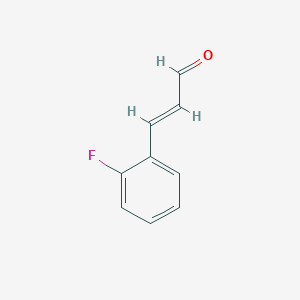
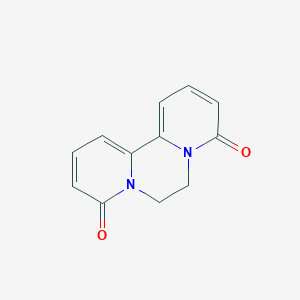
![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)
